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A Comparative Guide to 2'-O-Protecting Groups
for RNA Synthesis
For researchers, scientists, and professionals in drug development, the choice of a 2'-hydroxyl

protecting group is a critical determinant in the successful chemical synthesis of RNA. This

decision directly impacts coupling efficiency, synthesis time, and the purity and yield of the final

RNA product. This guide provides an objective comparison of the most prevalent 2'-O-

protecting groups—TBDMS, TOM, and ACE—supported by experimental data and detailed

protocols to inform your selection process.

At a Glance: Performance Comparison
The selection of a 2'-O-protecting group influences several key aspects of RNA synthesis. The

following table summarizes the performance characteristics of TBDMS, TOM, and ACE to

facilitate a rapid comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12379679?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
TBDMS (tert-
butyldimethylsilyl)

TOM
(triisopropylsilylox
ymethyl)

ACE (bis(2-
acetoxyethoxy)met
hyl)

Coupling Time
Longer (up to 6 min)

[1]

Shorter (e.g., 3 min

with BTT activator)[2]

Fast (< 60 seconds)[3]

[4]

Coupling Efficiency >98%[5] >99.4%[6] >99%[7]

Steric Hindrance High[8] Low[8] Low

Deprotection

Conditions

Fluoride source (e.g.,

TBAF, TEA·3HF)[1]

Fluoride source (e.g.,

TEA·3HF)[2]

Mildly acidic (pH 3.8)

[7]

Key Advantages
Well-established and

widely used.[9]

Reduced steric

hindrance, high

coupling efficiency,

prevents 2' to 3'

migration.[2][8]

Rapid synthesis, mild

deprotection, allows

for purification with

protecting groups on.

[1][7]

Key Disadvantages

Steric bulk leads to

longer coupling times,

potential for 2'-3'

migration.[1][2][8]

Requires a specific

deprotection step with

fluoride.

Requires a different

5'-protecting group

(silyl ether) and

modified synthesizer

protocols.[10]

In-Depth Analysis of 2'-O-Protecting Groups
TBDMS (tert-butyldimethylsilyl)
The tert-butyldimethylsilyl (TBDMS or TBS) group is the most traditional and widely used 2'-

hydroxyl protecting group in RNA synthesis.[1][9] Its popularity stems from its commercial

availability and the extensive body of literature describing its use. However, the steric bulk of

the TBDMS group can impede the coupling reaction, necessitating longer coupling times (up to

6 minutes) to achieve high efficiency.[1] Deprotection of the TBDMS group is typically achieved

using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine

trihydrofluoride (TEA·3HF).[1] A notable drawback is the potential for 2' to 3' migration of the

silyl group under basic conditions, which can lead to the formation of non-biological 2'-5'

phosphodiester linkages.[8]
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TOM (triisopropylsilyloxymethyl)
The triisopropylsilyloxymethyl (TOM) protecting group was developed to address the steric

hindrance issues associated with TBDMS.[8] It features an oxymethyl spacer that distances the

bulky triisopropylsilyl group from the reaction center, resulting in significantly lower steric

hindrance.[1][8] This modification leads to higher coupling efficiencies (>99.4%) and shorter

coupling times, making it particularly well-suited for the synthesis of long RNA oligonucleotides.

[2][6][8] Like TBDMS, the TOM group is removed with a fluoride reagent.[2] An important

advantage of the TOM group is its stability, which prevents the 2' to 3' migration observed with

TBDMS.[8]

ACE (bis(2-acetoxyethoxy)methyl)
The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group represents a different

chemical approach. A key feature of the ACE chemistry is the use of a 5'-silyl protecting group

instead of the traditional dimethoxytrityl (DMT) group.[1][3] This allows for the final deprotection

of the 2'-ACE groups under mild acidic conditions (pH 3.8), which is orthogonal to the fluoride-

based deprotection of the 5'-silyl group.[1][7] ACE chemistry boasts very high coupling yields

(>99%) with short reaction times.[7] A significant advantage of this method is that the RNA can

be purified with the hydrophilic 2'-ACE protecting groups still attached, which can improve

solubility and reduce secondary structure during purification.[7] The protected RNA is also

resistant to nuclease degradation.[11]

Visualizing the Synthesis and Deprotection
Pathways
To better understand the workflows associated with each protecting group, the following

diagrams illustrate the key chemical transformations.

TBDMS Deprotection

2'-O-TBDMS Protected RNA Base and Phosphate Deprotected RNA
Ammonia/Methylamine

Fully Deprotected RNA
Fluoride (e.g., TEA·3HF)
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TBDMS Deprotection Pathway

TOM Deprotection

2'-O-TOM Protected RNA Base and Phosphate Deprotected RNA
AMA or EMAM

Fully Deprotected RNA
Fluoride (e.g., TEA·3HF)

Click to download full resolution via product page

TOM Deprotection Pathway

ACE Deprotection

5'-Silyl, 2'-O-ACE Protected RNA Phosphate Deprotected RNA
S2Na2 Base Deprotected RNA

(2'-O-hydroxyethyl orthoester)
Aqueous Methylamine

Fully Deprotected RNA
Mild Acid (pH 3.8)

Click to download full resolution via product page

ACE Deprotection Pathway

Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. The following are

summarized protocols for solid-phase RNA synthesis and deprotection using TBDMS, TOM,

and ACE protecting groups.

Solid-Phase RNA Synthesis: General Cycle
The synthesis of RNA oligonucleotides for all three chemistries generally follows a four-step

cycle for each nucleotide addition on a solid support.
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1. Detritylation/Desilylation
(Remove 5' protecting group)

2. Coupling
(Add next phosphoramidite)

3. Capping
(Block unreacted 5'-OH)

4. Oxidation
(P(III) to P(V))

Repeat for
next cycle

Click to download full resolution via product page

Solid-Phase RNA Synthesis Cycle

1. TBDMS-Protected RNA Synthesis and Deprotection Protocol

Synthesis:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g.,

trichloroacetic acid).

Coupling: Activation of the 2'-TBDMS-protected phosphoramidite with an activator (e.g., 5-

ethylthiotetrazole) and coupling to the free 5'-hydroxyl group of the support-bound

oligonucleotide. A coupling time of up to 6 minutes is often employed.[1]

Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic

anhydride).

Oxidation: Conversion of the phosphite triester to the more stable phosphate triester using

an oxidizing agent (e.g., iodine solution).

Deprotection:
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Cleavage and Base Deprotection: The solid support is treated with a mixture of

concentrated aqueous ammonia and ethanol (3:1 v/v) or a mixture of aqueous ammonia

and methylamine (AMA) to cleave the oligonucleotide from the support and remove the

protecting groups from the nucleobases and phosphate backbone.[1][12]

2'-O-TBDMS Deprotection: The TBDMS groups are removed by treating the

oligonucleotide with a fluoride source, such as 1M TBAF in THF or triethylamine

trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone and triethylamine.[13] For example,

incubation with TEA·3HF at 60-65°C for 1.5-2.5 hours.[13][14]

2. TOM-Protected RNA Synthesis and Deprotection Protocol

Synthesis:

The synthesis cycle is identical to the TBDMS protocol.

Coupling: Due to reduced steric hindrance, shorter coupling times can be used. For

instance, a 3-minute coupling time with 5-benzylthio-1H-tetrazole (BTT) as the activator or

a 6-minute coupling time with 5-ethylthio-1H-tetrazole (ETT).[2]

Deprotection:

Cleavage and Base Deprotection: Treatment with either ammonium

hydroxide/methylamine (AMA) for 10 minutes at 65°C or ethanolic methylamine/aqueous

methylamine (EMAM) for 6 hours at 35°C or overnight at room temperature.[2] AMA is

generally preferred for shorter oligonucleotides, while EMAM is better for longer

sequences.[2]

2'-O-TOM Deprotection: After evaporation of the cleavage solution, the oligonucleotide is

redissolved in anhydrous DMSO, and TEA·3HF is added. The mixture is heated to 65°C

for 2.5 hours.[2]

3. ACE-Protected RNA Synthesis and Deprotection Protocol

Synthesis:
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Desilylation: Removal of the 5'-silyl protecting group using a fluoride source (e.g.,

triethylamine trihydrofluoride).

Coupling: Activation of the 2'-ACE-protected phosphoramidite and coupling to the free 5'-

hydroxyl group. Coupling times are very short, often less than 60 seconds.[3][4]

Capping and Oxidation: These steps are similar to the TBDMS and TOM protocols.

Deprotection:

Phosphate Deprotection: The methyl protecting groups on the phosphates are removed

using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in

DMF for 30 minutes.[3]

Cleavage and Base/Orthoester Modification: The support is treated with 40% aqueous

methylamine for 10 minutes at 55°C. This cleaves the RNA from the support, deprotects

the exocyclic amines, and removes the acetyl groups from the 2'-ACE orthoesters.[3][7]

2'-O-ACE Deprotection: The modified orthoester is hydrolyzed under mild acidic conditions

(e.g., pH 3.8 buffer) at 60°C for 30 minutes to yield the final, fully deprotected RNA.[7]

Conclusion
The choice of a 2'-O-protecting group for RNA synthesis is a multifaceted decision that

depends on the specific requirements of the application, such as the desired length of the RNA,

the required purity and yield, and the available laboratory instrumentation.

TBDMS remains a viable option for the synthesis of shorter RNA sequences where its longer

coupling times are less of a concern.

TOM offers a significant improvement for the synthesis of longer RNAs due to its higher

coupling efficiency and reduced risk of side reactions.

ACE provides a distinct advantage with its rapid synthesis cycle and mild deprotection

conditions, making it an excellent choice for the high-throughput synthesis of high-purity

RNA, including very long sequences.
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By carefully considering the comparative data and protocols presented in this guide,

researchers can make an informed decision to optimize their RNA synthesis strategy and

achieve their desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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